molecular formula C20H26O3Si B13870471 Butanoic acid, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- CAS No. 118715-16-5

Butanoic acid, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-

Cat. No.: B13870471
CAS No.: 118715-16-5
M. Wt: 342.5 g/mol
InChI Key: ILQZWTPGNNRAEJ-UHFFFAOYSA-N
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Description

4-[tert-Butyl(diphenyl)silyl]oxybutanoic acid is a chemical compound that features a tert-butyl(diphenyl)silyl group attached to a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[tert-butyl(diphenyl)silyl]oxybutanoic acid typically involves the protection of hydroxyl groups using tert-butyl(diphenyl)silyl chloride. The reaction is carried out in the presence of a base such as pyridine or 2,6-lutidine, and a catalyst like DMAP (4-dimethylaminopyridine) or imidazole . The reaction conditions are mild, often performed at room temperature, and the product is purified through standard organic synthesis techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for 4-[tert-butyl(diphenyl)silyl]oxybutanoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing purification processes suitable for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

4-[tert-Butyl(diphenyl)silyl]oxybutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The tert-butyl(diphenyl)silyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-[tert-Butyl(diphenyl)silyl]oxybutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-[tert-butyl(diphenyl)silyl]oxybutanoic acid exerts its effects involves the protection of hydroxyl groups. The tert-butyl(diphenyl)silyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other functional groups within the molecule . The molecular targets and pathways involved depend on the specific application and the nature of the other functional groups present in the molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[tert-Butyl(diphenyl)silyl]oxybutanoic acid is unique due to its balance of steric bulk and stability. The diphenyl groups provide additional steric hindrance compared to tert-butyldimethylsilyl chloride, while the tert-butyl group offers stability against acidic and nucleophilic conditions . This makes it particularly useful in complex organic syntheses where selective protection and deprotection of hydroxyl groups are required.

Biological Activity

Butanoic acid, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- (CAS No. 179690-96-1) is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through various studies, highlighting its effects, mechanisms, and potential applications.

  • Molecular Formula : C21H28O3Si
  • Molecular Weight : 356.53 g/mol
  • Appearance : Typically a colorless to light yellow liquid.
  • Solubility : Soluble in common organic solvents .

Antioxidant Activity

Research indicates that compounds similar to butanoic acid derivatives exhibit significant antioxidant properties. For instance, studies have shown that certain methyl esters of long-chain fatty acids possess strong free radical scavenging abilities, which can be attributed to their structural similarities to butanoic acid derivatives .

Cytotoxic Effects

In vitro studies have demonstrated the cytotoxic effects of butanoic acid derivatives on various cancer cell lines. For example, treatments with these compounds have led to increased apoptosis in MCF-7 breast cancer cells, characterized by membrane blebbing and chromatin condensation. Such findings suggest that butanoic acid derivatives may have potential as anticancer agents .

The biological activity of butanoic acid can be linked to several mechanisms:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, which is a critical mechanism for cancer treatment.
  • Antioxidant Mechanism : The presence of hydroxyl groups in the structure may contribute to its ability to scavenge free radicals and reduce oxidative stress .

Case Study 1: Anticancer Activity

A study investigated the effects of butanoic acid derivatives on MCF-7 and HeLa cell lines. The results indicated that these compounds significantly reduced cell viability and induced apoptotic characteristics. This suggests a promising avenue for further research into their use as anticancer therapies.

Case Study 2: Antioxidant Properties

Another research article focused on the antioxidant activity of butanoic acid derivatives using the DPPH assay. The findings revealed that these compounds exhibited substantial free radical scavenging capacity, indicating their potential role as natural antioxidants in food and pharmaceutical applications .

Comparative Analysis of Biological Activities

Activity TypeCompound TypeObserved EffectReference
AntioxidantMethyl esters of fatty acidsSignificant free radical scavenging
CytotoxicButanoic acid derivativesInduction of apoptosis in cancer cells
AntihypertensiveRelated compoundsLowering blood pressure

Properties

CAS No.

118715-16-5

Molecular Formula

C20H26O3Si

Molecular Weight

342.5 g/mol

IUPAC Name

4-[tert-butyl(diphenyl)silyl]oxybutanoic acid

InChI

InChI=1S/C20H26O3Si/c1-20(2,3)24(17-11-6-4-7-12-17,18-13-8-5-9-14-18)23-16-10-15-19(21)22/h4-9,11-14H,10,15-16H2,1-3H3,(H,21,22)

InChI Key

ILQZWTPGNNRAEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC(=O)O

Origin of Product

United States

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